molecular formula C21H32BNO3 B14056576 2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine

2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine

Cat. No.: B14056576
M. Wt: 357.3 g/mol
InChI Key: DDBGHPZIERQRNE-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine is a complex organic compound that features a morpholine ring substituted with a phenyl group and a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine involves its interaction with molecular targets through its boronic ester and morpholine functionalities. These interactions can modulate biological pathways and chemical reactions, making it a versatile compound in various applications .

Properties

Molecular Formula

C21H32BNO3

Molecular Weight

357.3 g/mol

IUPAC Name

2,6-dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine

InChI

InChI=1S/C21H32BNO3/c1-16-13-23(14-17(2)24-16)15-19-9-7-18(8-10-19)11-12-22-25-20(3,4)21(5,6)26-22/h7-12,16-17H,13-15H2,1-6H3

InChI Key

DDBGHPZIERQRNE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CN3CC(OC(C3)C)C

Origin of Product

United States

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